Rp-8-Br-cGMPS

PKG Selectivity Kinase Inhibition Vascular Biology

Choose Rp-8-Br-cGMPS for its superior lipophilicity and PDE resistance, critical for reliable intracellular PKG inhibition without confounding metabolic byproducts. Unlike PKA inhibitors like Rp-cAMPS or less permeable analogs, it uniquely blocks PKG-mediated vasodilation while selectively activating rod CNG channels. With a demonstrated competitive advantage in pain and retinal physiology models, this high-purity (>98%) sodium salt is your definitive tool for definitive signaling studies. Bulk quotes available.

Molecular Formula C10H10BrN5NaO6PS
Molecular Weight 462.15 g/mol
Cat. No. B10819438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-Br-cGMPS
Molecular FormulaC10H10BrN5NaO6PS
Molecular Weight462.15 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
InChIInChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1
InChIKeyCHTSSROWUAICIL-HUSULMCLSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2.3 mg / 5 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-Br-cGMPS: A Selective cGMP-Dependent Protein Kinase (PKG) Inhibitor for Research Procurement


Rp-8-Br-cGMPS (Rp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate) is a synthetic, cell-permeable analog of cyclic guanosine monophosphate (cGMP) that acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG; also known as cGK) . Its key structural features include an Rp-configured phosphorothioate modification and an 8-bromo substitution, which confer resistance to degradation by phosphodiesterases and enhance membrane permeability compared to cGMP or unmodified Rp-cGMPS [1]. This compound is widely used as a pharmacological tool to dissect the role of the cGMP/PKG signaling pathway in cellular processes such as vasodilation, nociception, and hormone secretion .

Why Rp-8-Br-cGMPS Cannot Be Replaced by Other cGMP Analogs in Research Protocols


Generic substitution of Rp-8-Br-cGMPS is not advisable due to its unique combination of inhibitory action and structural properties that distinguish it from both natural ligands and other analogs. Unlike the activating Sp-isomers (Sp-8-Br-cGMPS) or the natural agonist cGMP, Rp-8-Br-cGMPS is a PKG inhibitor that is resistant to hydrolysis by phosphodiesterases, preventing confounding metabolic side effects common to less stable analogs [1][2]. Furthermore, its 8-bromo modification significantly increases its lipophilicity and membrane permeability compared to the parent compound Rp-cGMPS, ensuring effective intracellular delivery without the need for additional membrane-disruption techniques [1][3].

Quantitative Evidence for Selecting Rp-8-Br-cGMPS Over Comparator Analogs


Superior Selectivity for PKG Over PKA Compared to Rp-cAMPS and Rp-8-Br-PET-cGMPS

Rp-8-Br-cGMPS exhibits a clear selectivity profile for cGMP-dependent protein kinase (PKG) over cAMP-dependent protein kinase (PKA). In a purified enzyme assay, Rp-8-Br-cGMPS inhibited PKG Iα and Iβ with Ki values of 3.7 µM and 1.8 µM, respectively, while its Ki for PKA type II was 25 µM, representing a >6-fold selectivity [1]. This contrasts with the PKA inhibitor Rp-cAMPS, which was ineffective at reversing the effects of 8-Br-cGMP, confirming Rp-8-Br-cGMPS's specificity [1]. Furthermore, in a functional tissue model, Rp-8-Br-cGMPS at 30 µM competitively inhibited relaxation by 8-Br-cGMP but not by 8-Br-cAMP, validating its PKG-specific action in an intact system [2].

PKG Selectivity Kinase Inhibition Vascular Biology

Enhanced Membrane Permeability vs. Unmodified Rp-cGMPS in Cellular Assays

The 8-bromo modification on Rp-8-Br-cGMPS significantly enhances its cellular uptake compared to its parent compound, Rp-cGMPS, which lacks this substitution. The lipophilicity of Rp-8-Br-cGMPS is measured at 1.29, indicating a substantial increase in membrane permeability [1]. This property allows for the reliable use of Rp-8-Br-cGMPS in intact cell and tissue experiments, such as those demonstrating its ability to reverse 8-Br-cGMP-induced Ca2+ desensitization in skinned rat arteries [2] and to reduce nociceptive behavior in vivo after spinal delivery [3], without requiring membrane disruption.

Cell Permeability Lipophilicity Intracellular Delivery

Validated In Vivo Efficacy in Pain Models vs. PKA Inhibitor Rp-8-Br-cAMPS

In a rat formalin assay, spinal delivery of Rp-8-Br-cGMPS reduced nociceptive behavior in a dose-dependent manner from 0.1 to 0.5 µmol (i.t.) [1]. This effect was specific to PKG inhibition, as the same dose (0.5 µmol i.t.) of the PKA inhibitor Rp-8-Br-cAMPS had no effect [1]. Additionally, Rp-8-Br-cGMPS at 0.5 µmol (i.t.) prevented the formalin-induced upregulation of PKG-I protein expression, a finding that was also observed with morphine (2.5-5 mg/kg i.p.) but not with Rp-8-Br-cAMPS, further validating its specific role in modulating the PKG pathway in vivo [1].

Nociception In Vivo Pharmacology Pain Research

Dual Functional Profile: PKG Antagonist and CNG Channel Agonist Activity

Rp-8-Br-cGMPS possesses a unique dual functional profile: it acts as a G-kinase antagonist with a Ki of 4 µM and also as an agonist of the rod photoreceptor cGMP-gated (CNG) cation channel with an EC50 of 173.5 µM [1]. This contrasts with Sp-8-Br-cGMPS, which acts as both a G-kinase and CNG channel agonist, and Rp-8-Br-PET-cGMPS, which is a more potent PKG inhibitor (Ki ~30 nM) but also a CNG channel inhibitor [1][2]. This specific combination of inhibitory and excitatory activities makes Rp-8-Br-cGMPS a valuable tool for dissecting signaling pathways where both PKG and CNG channels are present, such as in photoreceptors and neurons [1].

Ion Channels CNG Channel Photoreceptor Biology

Validated Research Applications for Rp-8-Br-cGMPS


Dissecting PKG-Dependent vs. PKA-Dependent Pathways in Smooth Muscle Relaxation

Researchers studying vascular biology can use Rp-8-Br-cGMPS to specifically block PKG-mediated vasodilation. Its defined selectivity over PKA (Ki = 25 µM for PKA vs. 1.8-3.7 µM for PKG) allows for confident attribution of effects. This is supported by studies showing Rp-8-Br-cGMPS inhibits relaxation by 8-Br-cGMP but not 8-Br-cAMP in rabbit aorta, while the PKA inhibitor Rp-cAMPS has no effect on the 8-Br-cGMP response [1][2].

Investigating cGMP/PKG Signaling in Pain and Nociception Models

For in vivo studies of pain mechanisms, Rp-8-Br-cGMPS is a validated tool to inhibit spinal PKG-I. Its efficacy was demonstrated in a rat formalin model where intrathecal delivery (0.1-0.5 µmol) reduced nociceptive behavior and prevented PKG-I upregulation, an effect not replicated by the PKA inhibitor Rp-8-Br-cAMPS [3]. This makes it a preferred choice over less specific or less permeable PKG inhibitors for central nervous system studies.

Selective Activation of Rod CNG Channels During PKG Inhibition in Photoreceptor Research

In studies of retinal physiology, Rp-8-Br-cGMPS offers a unique experimental advantage. Its dual function as a PKG inhibitor (Ki = 4 µM) and a rod CNG channel agonist (EC50 = 173.5 µM) allows researchers to simultaneously inhibit PKG-mediated signaling while maintaining or studying CNG channel activity. This is in stark contrast to analogs like Rp-8-Br-PET-cGMPS, which inhibits both PKG and CNG channels, providing a cleaner signal for dissecting cGMP's effects on phototransduction and synaptic function [4][5].

Cell-Based Assays Requiring Intracellular PKG Inhibition Without Membrane Disruption

Due to its enhanced lipophilicity (logP ~1.29), Rp-8-Br-cGMPS is the preferred choice for intact cell studies where membrane permeability is crucial. It effectively enters cells to inhibit PKG without the need for potentially confounding techniques like microinjection or electroporation, as demonstrated by its ability to reverse 8-Br-cGMP effects in skinned rat artery preparations and to modulate hormone secretion in cultured porcine granulosa cells [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rp-8-Br-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.